2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate
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Overview
Description
2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate is a chemical compound that belongs to the class of steroids. It is characterized by the presence of hydroxyl groups at positions 3 and 17, a keto group at position 20, and an acetate ester at position 21. This compound is structurally related to pregnenolone, a precursor in the biosynthesis of various steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate can be achieved through several synthetic routes. . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The starting material, 3β-hydroxy-5,16-pregnadien-20-one-3-acetate, is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3 and 17 can be oxidized to form corresponding ketones.
Reduction: The keto group at position 20 can be reduced to form a hydroxyl group.
Substitution: The acetate ester at position 21 can be hydrolyzed to form the corresponding free alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Hydrolysis of the acetate ester can be achieved using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 3,17-diketones.
Reduction: Formation of 3,17-dihydroxy derivatives.
Substitution: Formation of 3,17-dihydroxy-20-oxopregn-5-en-21-ol.
Scientific Research Applications
2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various steroid hormones and related compounds.
Biology: Studied for its role in the biosynthesis of steroid hormones and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of hormonal disorders.
Mechanism of Action
The mechanism of action of 2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate involves its conversion to active steroid hormones within the body. It serves as a precursor in the biosynthesis of hormones such as progesterone and corticosteroids. These hormones exert their effects by binding to specific receptors and modulating gene expression and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-20-oxopregn-5-en-17-yl acetate: Similar structure but lacks the hydroxyl group at position 17.
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate: Contains additional hydroxyl and keto groups at different positions.
21-Diazo-20-oxopregn-5-en-3-beta-yl acetate: Contains a diazo group at position 21 instead of an acetate ester.
Uniqueness
2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in the synthesis of various steroid hormones. Its structural features enable it to undergo a wide range of chemical reactions, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
[2-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h4,16-19,25,27H,5-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIYBRGSJKHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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